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Compound of Interest

Compound Name: 6-lodoquinoline

Cat. No.: B082116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 6-iodoquinoline. The information is curated for professionals in research and
development, with a focus on presenting clear, actionable data and methodologies. This
document summarizes key physicochemical parameters, details experimental protocols for its
synthesis, and provides available spectral data to facilitate its use in a laboratory setting.

Physicochemical Properties

6-lodoquinoline is a halogenated heterocyclic aromatic compound. The introduction of an
iodine atom to the quinoline scaffold significantly influences its physical and chemical
characteristics, making it a valuable intermediate in organic synthesis, particularly in the
development of novel pharmaceutical agents. Quinolines, in general, are known for a wide
range of biological activities.

The structural and electronic properties of 6-iodoquinoline have been determined through a
combination of experimental data and computational predictions.
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Property Value Source
Molecular Formula CoHeIN [1]
Molecular Weight 255.05 g/mol [1]
Exact Mass 254.95450 Da [2]

Monoisotopic Mass

254.95450 Da

[3]

Appearance

White to light yellow/orange

solid/crystal

XLogP3 (Predicted) 29 [2]
Topological Polar Surface Area  12.9 A2 [2]
Refractive Index (Estimate) 1.724

Density (Estimate)

1.7856 g/cm3

pKa (Predicted)

4.23+0.10

The thermal properties of 6-iodoquinoline are critical for determining appropriate conditions
for storage, handling, and reaction setup.

Property Value Source
Melting Point 86-90 °C [4]
87-91 °C [5]

Boiling Point 120 °C at 1 Torr

Flash Point 147.8 °C

Vapor Pressure 0.000585 mmHg at 25 °C

While extensive quantitative solubility data for 6-iodoquinoline in a wide range of organic
solvents is not readily available in the literature, its predicted XLogP3 value of 2.9 suggests
good solubility in moderately polar to nonpolar organic solvents. Based on the general principle
of "like dissolves like," 6-iodoquinoline is expected to be soluble in solvents such as dimethyl
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sulfoxide (DMSO), N,N-dimethylformamide (DMF), chloroform, and methanol. It is anticipated
to have low solubility in water.

Solvent Qualitative Solubility
Methanol Soluble

Dimethyl Sulfoxide (DMSO) Expected to be soluble
N,N-Dimethylformamide (DMF) Expected to be soluble
Chloroform Expected to be soluble
Dichloromethane Soluble (used in extraction)
Dioxane Soluble (used in synthesis)
Water Expected to be poorly soluble

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of 6-
iodoquinoline.

The *H NMR spectrum of 6-iodoquinoline provides detailed information about the electronic
environment of the protons on the quinoline ring system.

1H-NMR (DMSO-ds) 8:[4]

8.93 (1H, dd, J = 1.5, 4.1 Hz)

e 8.47 (1H, d, J = 2.0 Hz)

e 8.33(1H, d, J = 8.6 Hz)

e 8.02 (1H, dd, J = 2.0, 8.6 Hz)

e 7.80 (1H, d, J = 8.6 Hz)

e 7.56 (1H, dd, J = 4.1, 8.6 Hz)
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As of the current literature search, detailed and unambiguously assigned *C NMR, FT-IR, and
mass spectrometry fragmentation data specifically for 6-iodoquinoline are not readily available
in public repositories. Researchers are advised to acquire this data on their own samples for
definitive characterization. For illustrative purposes, typical spectral regions for the key
functional groups are provided below.

e 13C NMR: Aromatic carbons in quinoline derivatives typically appear in the range of 120-150
ppm. The carbon bearing the iodine atom (C-6) would be expected at a lower field (around
90-100 ppm) due to the heavy atom effect.

e FT-IR: The spectrum would be characterized by C-H stretching of the aromatic ring (~3000-
3100 cm~1), C=C and C=N stretching vibrations in the aromatic system (1400-1600 cm™1),
and C-H out-of-plane bending (700-900 cm~1). The C-I stretch is expected in the far-IR
region (<600 cm~1) and may not be observed on standard mid-IR spectrometers.

e Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak
(M*) would be expected at m/z 255. A prominent peak at m/z 128 would correspond to the
loss of the iodine radical ([M-1]*). Further fragmentation would involve the breakdown of the
quinoline ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 6-
iodoquinoline.

This procedure details a copper-catalyzed halogen exchange reaction.[4]
Materials:

e 6-Bromoquinoline

e Sodium iodide (Nal)

o Copper(l) iodide (Cul)

e N,N'-Dimethyl-cyclohexane-1,2-diamine

¢ Dioxane
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Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSOQOa)

Silica gel for column chromatography

Methanol

Procedure:

e To a reaction tube, add sodium iodide (4.32 g, 28.8 mmol), copper(l) iodide (137 mg, 0.72
mmol), N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol), and 6-
bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL).

e Flush the reaction tube with nitrogen and seal it with a PTFE septum.

» Bubble nitrogen through the solution via a needle for 10 minutes.

e Remove the nitrogen needle and stir the reaction mixture at 110°C for 15 hours.

 After the reaction is complete, cool the resulting green suspension to room temperature.

e Pour the reaction mixture into ice water and extract with dichloromethane.

o Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by silica gel column chromatography, eluting with 100%
dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane/methanol to yield 6-
iodoquinoline as a light yellow solid.

This procedure involves a Sandmeyer-type diazotization-iodination reaction.[4]

Materials:

e 6-Aminoquinoline

e Hexane
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Dimethyl sulfoxide (DMSO)

Trifluoromethanesulfonic acid

Sodium nitrite (NaNO2)

Potassium iodide (KI)

Water
Procedure: Stage 1: Diazotization

 In a suitable reaction vessel, prepare a solution of hexane (5 mL), DMSO (0.5 mL), and
trifluoromethanesulfonic acid (0.54 mL, 6 mmol) and cool to 5°C.

e Sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite to the cooled solution.
« Stir the reaction mixture at a temperature between 5°C and 20°C for 1 hour.
Stage 2: lodination

» To the reaction mixture from Stage 1, add a solution of potassium iodide (Kl) in a mixture of
hexane, water, and DMSO.

e Stir the mixture at 20°C for approximately 10 minutes.

o Proceed with an appropriate workup, which typically involves quenching the reaction,
extraction with an organic solvent, washing the organic layer, drying, and concentrating to
obtain the crude product.

» Purify the crude 6-iodoquinoline by a suitable method such as column chromatography or
recrystallization.

Visualizations

The following diagrams illustrate key workflows related to 6-iodoquinoline.
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Caption: Synthesis workflow for 6-lodoquinoline from 6-Bromoquinoline.
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Caption: Relationship between properties and applications of 6-lodoquinoline.

Safety Information
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6-lodoquinoline should be handled with appropriate safety precautions in a laboratory setting.

e Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318).[2]

o Precautionary Statements: Wear protective gloves/eye protection/face protection. IF
SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing.[6]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before
handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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